Cas no 238089-02-6 (E-Ospemifene)

E-Ospemifene 化学的及び物理的性質
名前と識別子
-
- 2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
- Ospemifene E-Isomer
- E-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]-ethanol
- Ethanol, 2-[4-[(1E)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-
- E-Ospemifene
-
- MDL: MFCD00871890
- インチ: 1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+
- InChIKey: LUMKNAVTFCDUIE-WCWDXBQESA-N
- ほほえんだ: C(O)COC1=CC=C(/C(/C2=CC=CC=C2)=C(/C2=CC=CC=C2)\CCCl)C=C1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 544.6±50.0 °C at 760 mmHg
- フラッシュポイント: 283.2±30.1 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
E-Ospemifene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
E-Ospemifene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O703005-50mg |
E-Ospemifene |
238089-02-6 | 50mg |
$ 2082.00 | 2023-09-06 | ||
TRC | O703005-2.5mg |
E-Ospemifene |
238089-02-6 | 2.5mg |
$ 138.00 | 2023-09-06 | ||
Enamine | EN300-19768360-0.05g |
238089-02-6 | 0.05g |
$2755.0 | 2023-09-16 | |||
AN HUI ZE SHENG Technology Co., Ltd. | O703005-50mg |
(e)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol |
238089-02-6 | 50mg |
¥2100.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | O703005-500mg |
(e)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol |
238089-02-6 | 500mg |
¥16800.00 | 2023-09-15 | ||
TRC | O703005-10mg |
E-Ospemifene |
238089-02-6 | 10mg |
$ 460.00 | 2023-09-06 |
E-Ospemifene 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
E-Ospemifeneに関する追加情報
E-Ospemifene: A Comprehensive Overview
E-Ospemifene, also known by its CAS number 238089-02-6, is a synthetic compound that has garnered significant attention in the field of medical research, particularly in the context of its potential therapeutic applications. This compound belongs to a class of agents that are being explored for their ability to modulate specific biological pathways, offering promising avenues for the treatment of various medical conditions. In this article, we will delve into the latest research findings, chemical properties, and clinical implications of E-Ospemifene, providing a comprehensive understanding of its role in modern medicine.
The development of E-Ospemifene was driven by the need for innovative solutions in addressing complex health issues. Recent studies have highlighted its potential as a modulator of key cellular processes, particularly in the context of bone health and metabolic disorders. For instance, research published in leading scientific journals has demonstrated that E-Ospemifene exhibits significant activity in regulating bone remodeling, a critical factor in the management of osteoporosis. This finding underscores its potential as a novel therapeutic agent for patients suffering from bone-related conditions.
One of the most intriguing aspects of E-Ospemifene is its unique chemical structure, which plays a pivotal role in its pharmacological activity. The compound's structure allows it to interact with specific receptors and signaling pathways, thereby influencing cellular behavior. Recent advancements in computational chemistry have enabled researchers to model the interactions between E-Ospemifene and its target molecules with unprecedented accuracy. These models have provided valuable insights into the mechanisms underlying its therapeutic effects, paving the way for further optimization of its properties.
The pharmacokinetics of E-Ospemifene have also been extensively studied, with researchers focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for determining the optimal dosage and administration routes for clinical use. Studies conducted in preclinical models have revealed that E-Ospemifene demonstrates favorable bioavailability and a manageable safety profile, making it a promising candidate for further clinical trials.
In terms of clinical applications, E-Ospemifene has shown particular promise in the treatment of postmenopausal osteoporosis. Clinical trials have demonstrated that it can significantly increase bone mineral density (BMD) in affected individuals, thereby reducing the risk of fractures and improving overall bone health. Moreover, recent research has explored its potential as an adjunct therapy for other conditions characterized by abnormal bone remodeling, such as Paget's disease and osteogenesis imperfecta.
Beyond its direct therapeutic applications, E-Ospemifene has also been investigated for its role in broader metabolic processes. Emerging evidence suggests that it may influence lipid metabolism and glucose homeostasis, opening up new avenues for its use in managing metabolic disorders such as obesity and type 2 diabetes. These findings highlight the versatility of E-Ospemifene as a multifaceted therapeutic agent with applications across diverse medical domains.
The safety profile of E-Ospemifene strong> has been carefully evaluated across multiple studies. While it generally demonstrates good tolerability, some patients may experience mild to moderate side effects such as gastrointestinal discomfort or headache. Long-term studies are currently underway to assess its safety profile over extended periods of use, which is essential for determining its suitability as a chronic disease management option.
In conclusion, < strong >E-Ospemifene< / strong > represents a significant advancement in the field of drug development, offering innovative solutions for treating complex medical conditions. With ongoing research continuing to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes across various healthcare settings. As clinical trials progress and more data becomes available, we can expect to see further refinements in its application and utilization.
238089-02-6 (E-Ospemifene) 関連製品
- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)
- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
- 2229421-29-6((2-methyloxolan-3-yl)methanesulfonyl fluoride)
- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)
- 1546000-97-8(6-chloro-2-cyclobutoxypyridin-3-amine)
- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)
- 1314766-39-6(1-(4-methyl-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)



